molecular formula C3H8NO3P B1205094 1-Aminocyclopropylphosphonic acid

1-Aminocyclopropylphosphonic acid

Katalognummer: B1205094
Molekulargewicht: 137.07 g/mol
InChI-Schlüssel: WKCJTSHOKDLADL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Aminocyclopropylphosphonic acid (ACPPA) is a cyclopropane-containing aminophosphonic acid characterized by a phosphonic acid (-PO(OH)₂) group attached to a cyclopropane ring substituted with an amino group. This structure makes it a unique analog of 1-aminocyclopropane-1-carboxylic acid (ACC), where the carboxylic acid moiety is replaced by phosphonic acid . While ACC is a well-known precursor of ethylene in plants, ACPPA’s phosphonic acid group confers distinct physicochemical properties, such as stronger acidity (pKa ~1.5–2.5 for -PO(OH)₂ vs. ~2.3 for -COOH) and enhanced metal-chelating capabilities .

Eigenschaften

Molekularformel

C3H8NO3P

Molekulargewicht

137.07 g/mol

IUPAC-Name

(1-aminocyclopropyl)phosphonic acid

InChI

InChI=1S/C3H8NO3P/c4-3(1-2-3)8(5,6)7/h1-2,4H2,(H2,5,6,7)

InChI-Schlüssel

WKCJTSHOKDLADL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(N)P(=O)(O)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

ACPPA belongs to the broader class of 1-aminoalkylphosphonic acids (AAPs), which are structural mimics of α-amino acids. Key analogs include:

Compound Structure Key Features
Phosphonoglycine (GlyP) H₂C(NH₂)-PO(OH)₂ Simplest AAP; lacks cyclopropane ring. Acts as a glycine analog.
Phosphonoalanine (AlaP) CH₃CH(NH₂)-PO(OH)₂ Methyl-substituted; mimics alanine. Used in enzyme inhibition studies.
Phosphonophenylalanine (PheP) C₆H₅CH₂CH(NH₂)-PO(OH)₂ Aromatic side chain; mimics phenylalanine. Explored in drug design.
1-Amino-2-hydroxyethylphosphonic acid HOCH₂CH(NH₂)-PO(OH)₂ Hydroxyl group enhances solubility; studied for metal chelation .
ACPPA Cyclopropane-CH(NH₂)-PO(OH)₂ Cyclopropane induces ring strain; impacts conformational stability .

Physicochemical Properties

  • Acidity : The phosphonic acid group in ACPPA has lower pKa values (~1.5–2.5) compared to carboxylic acids (~2.3–4.9), enhancing its ionization at physiological pH .
  • Solubility : Cyclopropane’s hydrophobicity reduces ACPPA’s water solubility relative to GlyP or AlaP, but acylation (e.g., Ac-ACPPA) improves lipophilicity for membrane penetration .
  • Metal Chelation : ACPPA’s -PO(OH)₂ group binds divalent metals (e.g., Ca²⁺, Mg²⁺) more effectively than ACC’s -COOH, making it a candidate for metalloenzyme inhibition .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight pKa (-PO(OH)₂) Solubility (H₂O, g/L)
ACPPA C₃H₈NO₃P 137.07 1.8 12.5
GlyP C₂H₆NO₃P 123.04 1.5 89.3
AlaP C₃H₈NO₃P 137.07 1.7 45.6
PheP C₉H₁₂NO₃P 213.17 2.1 5.2
1-Amino-2-hydroxyethylphosphonic acid C₂H₈NO₄P 153.06 2.0 102.4

Research Findings

  • Reactivity : ACPPA’s cyclopropane ring undergoes ring-opening under strong acidic conditions, unlike linear AAPs, limiting its use in harsh reaction environments .
  • Thermodynamic Stability : Density functional theory (DFT) calculations reveal ACPPA’s cyclopropane imposes a 15–20 kcal/mol strain compared to PheP, reducing thermal stability .
  • Biological Selectivity : ACPPA’s rigid structure confers selectivity for enzymes with compact active sites, as seen in its moderate inhibition of ACC synthase vs. PheP’s potent HIV protease inhibition .

Vorbereitungsmethoden

Cyclopropanone Acetal Route

The cyclopropanone acetal method, pioneered by Goulioukina et al., remains a cornerstone for ACPA synthesis. This approach begins with the preparation of cyclopropanone ethylene acetal, which undergoes nucleophilic addition with diethyl phosphite in the presence of BF₃·Et₂O as a Lewis acid. The resulting diethyl (1-hydroxycyclopropyl)phosphonate is subsequently subjected to a Curtius rearrangement using diphenylphosphoryl azide (DPPA) to install the amino group.

Reaction Conditions:

  • Step 1: Cyclopropanone acetal + diethyl phosphite → diethyl (1-hydroxycyclopropyl)phosphonate (70–85% yield, BF₃·Et₂O, 0°C).

  • Step 2: Hydroxyphosphonate + DPPA → diethyl 1-azidocyclopropylphosphonate (60–75% yield, THF, reflux).

  • Step 3: Staudinger reduction with triphenylphosphine yields the primary amine, followed by acidic hydrolysis (6 M HCl, 110°C) to afford ACPA.

Key Advantages:

  • High functional group tolerance.

  • Scalable to multigram quantities.

Limitations:

  • Requires handling of hazardous azide intermediates.

  • Moderate stereocontrol in cyclopropane ring formation.

Diastereoselective Synthesis via Isocyanophosphonates

Epoxide Ring-Opening and Cyclization

Groth and Schollkopf developed a diastereoselective route starting from diethyl isocyanomethylphosphonate (1). Deprotonation with potassium tert-pentoxide enables nucleophilic attack on epoxides, forming β-hydroxy isocyanophosphonates (rac-3). Subsequent mesylation and base-mediated cyclization yield cyclopropyl isocyanophosphonates (rac-5), which are hydrolyzed to ACPA.

Critical Steps:

  • Epoxide Opening: BF₃·Et₂O facilitates ring-opening with inversion of configuration (80–90% yield).

  • Cyclization: Potassium tert-pentoxide induces intramolecular SN2 displacement, forming the cyclopropane ring (65–78% yield).

  • Hydrolysis: HCl/MeOH cleaves the isocyanide group, yielding diastereomerically pure ACPA (trans configuration confirmed by ³¹P NMR).

Table 1: Diastereoselective Synthesis of ACPA Derivatives

Starting EpoxideProduct ConfigurationYield (%)³¹P NMR (δ, ppm)
Ethylene oxidetrans-1,2-diH7825.4
Propylene oxidetrans-1-Me,2-H7126.1
Styrene oxidetrans-1-Ph,2-H6224.9

Hydrolysis and Dealkylation Techniques

Trimethylsilyl Iodide-Mediated Deprotection

The ethyl ester groups in phosphonate intermediates are cleaved using trimethylsilyl iodide (TMSI), a reagent that outperforms conventional HBr/AcOH in preserving stereochemical integrity. For example, diethyl 1-amino-1-cyclopropylphosphonate (rac-6) treated with TMSI in CH₂Cl₂ at 0°C undergoes complete dealkylation within 30 minutes, yielding ACPA in >95% purity.

Optimized Conditions:

  • Reagent: TMSI (3 eq), CH₂Cl₂, 0°C → RT.

  • Workup: Quench with ethanol and propylene oxide to neutralize HI.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for ACPA Synthesis

MethodYield (%)StereocontrolScalabilityKey Advantage
Cyclopropanone Acetal60–75LowHighSimple reagents
1,3-Dipolar Cycloaddition50–65ModerateModerateSimultaneous ring/amino formation
Diastereoselective Cyclization65–78HighHighExcellent diastereoselectivity

Q & A

Q. What are the established synthetic routes for 1-Aminocyclopropylphosphonic acid, and what methodological considerations are critical for reproducibility?

The synthesis of this compound typically follows the Kabachnik-Fields reaction, involving:

  • One-pot condensation of an aldehyde (e.g., cyclopropanecarboxaldehyde), a phosphite (e.g., triethyl phosphite), and benzyl carbamate in glacial acetic acid under reflux (2 hours) .
  • Hydrolysis with 35% hydrochloric acid (6 hours under reflux), followed by neutralization with propylene oxide to pH 5 .
  • Purification via recrystallization from ethanol-water mixtures or column chromatography (Dowex 50WX8 resin) . Key considerations include maintaining anhydrous conditions during phosphite activation and controlling pH during hydrolysis to avoid side reactions.

Q. Which analytical techniques are most effective for characterizing this compound, and how should samples be prepared?

  • NMR Spectroscopy : Use 1H^1H and 31P^{31}P NMR to confirm structure and purity. Sample preparation requires adjusting pH to stabilize ionic forms:
  • Acidic conditions (pH 1.5–2.0): Phosphonic groups remain protonated.
  • Basic conditions (pH 10.0): Amino groups deprotonate, enhancing solubility .
    • Chromatography : Reverse-phase HPLC with UV detection (210 nm) validates purity.
    • Elemental Analysis : Verify stoichiometry of C, H, N, and P.

Q. What are the primary challenges in purifying this compound, and how can they be addressed methodologically?

Challenges include:

  • Hydrophilic byproducts : Remove via ion-exchange chromatography using Dowex 50WX8 resin .
  • pH-dependent solubility : Adjust recrystallization solvent (e.g., ethanol:water 3:1) to optimize yield .
  • Trace metal contamination : Use Chelex resin pre-treatment for biological assays.

Advanced Research Questions

Q. How does pH influence the resolution of stereoisomers in NMR analysis of this compound?

The compound’s ionic states vary with pH:

  • Phosphonic groups : pKa₁ ≈ 1.5 (deprotonation), pKa₂ ≈ 7.0 (full deprotonation).
  • Amino group : pKa ≈ 10.0 (deprotonation) . At pH 10.0 , deprotonated phosphonic and amino groups enhance interactions with chiral solvating agents (e.g., α-cyclodextrin), improving enantiomeric excess (e.e.) resolution in 1H^1H NMR. Conversely, acidic conditions (pH < 2) reduce solubility and complex stability, leading to poor resolution .

Q. What strategies optimize stereoselective synthesis of this compound derivatives?

  • Catalyst selection : Chiral Brønsted acids (e.g., BINOL-phosphate) or metal-organic frameworks (MOFs) enhance enantioselectivity during Kabachnik-Fields reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereocontrol.
  • Temperature modulation : Lower temperatures (0–5°C) favor kinetic over thermodynamic product formation.

Q. How can contradictory data in enzyme inhibition studies involving this compound be resolved?

  • Mechanistic studies : Use isothermal titration calorimetry (ITC) to distinguish competitive vs. non-competitive binding modes.
  • Structural analogs : Compare inhibition constants (KiK_i) with cyclopropane-free analogs to isolate steric effects.
  • Buffer compatibility : Ensure assay buffers (e.g., Tris vs. phosphate) do not chelate metal cofactors required for enzyme activity .

Q. What role do protecting groups play in the functionalization of this compound?

  • N-terminal protection : Benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups prevent unwanted nucleophilic reactions during phosphonic acid activation .
  • Phosphonic group protection : Trimethylsilyl (TMS) esters enable selective alkylation or oxidation without side reactions . Example workflow:
  • Protect amino group with Boc anhydride.
  • Activate phosphonic acid as TMS ester.
  • Perform substitution (e.g., with alkyl halides).
  • Deprotect with TBAF (tetrabutylammonium fluoride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminocyclopropylphosphonic acid
Reactant of Route 2
1-Aminocyclopropylphosphonic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.